![molecular formula C11H15NO B2549367 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol CAS No. 190848-81-8](/img/structure/B2549367.png)
3-[4-(Dimethylamino)phenyl]-2-propene-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol involves various chemical reactions, primarily the Knoevenagel condensation, which is a method used to synthesize various organic compounds. For instance, a Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and 2-(2,4,6-tribromophenyl)acetonitrile resulted in the Z and E isomers of a related compound, demonstrating the versatility of this reaction in creating different isomers . Additionally, the synthesis of complex molecules like 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile showcases the intricate multi-step reactions that can be employed to create compounds with dimethylamino phenyl groups .
Molecular Structure Analysis
The molecular structure of compounds containing the dimethylamino phenyl group has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the title compound in has a dihedral angle of 45.5° between the 4-methylphenyl and 4-(dimethylamino)phenyl rings, indicating a certain degree of planarity that could affect its chemical properties. X-ray diffraction methods have been used to determine the molecular structure of various compounds, revealing details such as intermolecular and intramolecular hydrogen bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of compounds with the dimethylamino phenyl group can be influenced by the presence of other functional groups and the overall molecular structure. The study of hyperconjugative interactions and local reactivity descriptors, such as in , provides insight into the most reactive sites for nucleophilic attack. Additionally, the presence of substituents can have a striking effect on reactivity, as seen in the reactions of salicylaldehydes with 1,1-bis[4-(dimethylamino)phenyl]propene .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the nonlinear optical behavior of certain compounds is attributed to their electronic properties and the presence of non-zero values for electric dipole moment, polarizability, and first static hyperpolarizability . The thermodynamic properties, such as those calculated at different temperatures for the compound in , also provide valuable information about the stability and reactivity of these molecules.
Case Studies
Several case studies highlight the unique properties and potential applications of compounds with the dimethylamino phenyl group. The study of hydrogen bonding interactions between 2-[4-(dimethylamino)phenyl]-3-hydroxy-4H-chromene-4-one and solvents like methanol or dimethylsulfoxide reveals how these interactions can influence electronic absorption and emission transitions . The polymerization of 4-(N,N-dimethylamino)phenylethyne catalyzed by tris(2,4-pentanedionato)vanadium is another example of how these compounds can be used to create materials with π-conjugated donor substituents .
Wissenschaftliche Forschungsanwendungen
Untersuchungen zu photophysikalischen Eigenschaften
Die Verbindung wurde in der Untersuchung photophysikalischer Eigenschaften verwendet. Ein Chalconderivat der Verbindung, (2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-on (DPNP), wurde synthetisiert und charakterisiert. Die Auswirkungen von Lösungsmitteln auf photophysikalische Parameter wie Singulett-Absorption, molare Absorption, Oszillatorstärke, Dipolmoment, Fluoreszenzspektren und Fluoreszenzquantenausbeute von DPNP wurden untersucht .
Nichtlineare optische Eigenschaften
Die Verbindung wurde bei der Synthese neuartiger organischer Verbindungen zur Untersuchung ihrer linearen und nichtlinearen optischen Eigenschaften dritter Ordnung (TNLO) verwendet. Die TNLO-Eigenschaften dieser Verbindungen haben potenzielle Anwendungen in der Photonik und Optoelektronik .
Anwendungen in elektrochemischen Zellen
Die Verbindung wurde bei der Synthese organischer Farbstoffe für elektrochemische Zellen verwendet .
Antimikrobielle Eigenschaften und Acetylcholinesterase-Hemmung
Ein Cumarinderivat der Verbindung wurde synthetisiert und auf seine antimikrobiellen Eigenschaften und seine Aktivität als Acetylcholinesterase-Hemmer untersucht .
Polymerisationsinitiator
Die Verbindung wurde als Initiator bei der Polymerisation von Epoxidmonomeren verwendet, was zu hohen Polymerisationsraten und längeren Primärketten führte .
Fluoreszierende Farbstoffe
Die photophysikalischen Eigenschaften der Verbindung können in vielen potenziellen Anwendungen wie Sensorik, organischen Leuchtdioden, Laser und fluoreszierenden Farbstoffen genutzt werden .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-8,13H,9H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYXGFIMMYWQSC-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2549284.png)
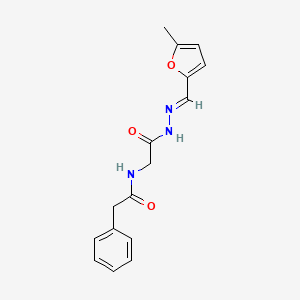
![N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2549286.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549289.png)
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine](/img/structure/B2549290.png)
![[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride](/img/structure/B2549291.png)
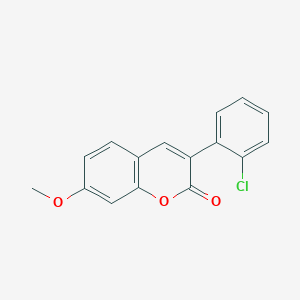
![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B2549294.png)
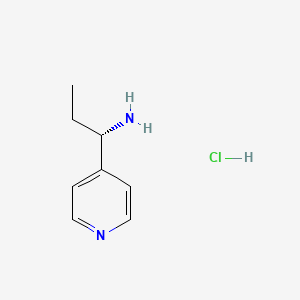
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2549298.png)
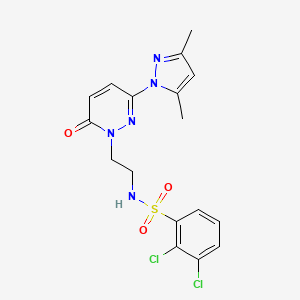

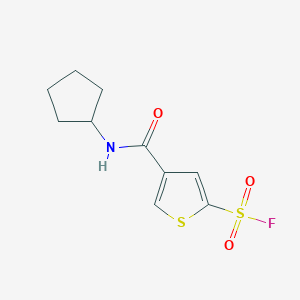
![7-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2549307.png)